Scientific Field: Chemical Engineering and Technology
Summary of Application: 2,6-diphenylpyridine derivatives are used as fluorescent sensors for monitoring free-radical and cationic photopolymerization processes.
Methods of Application: The Fluorescence Probe Technique (FPT) is used to study the performance of a series of 2,6-diphenylpyridine derivatives as fluorescent molecular sensors.
Summary of Application: 2,6-Diphenylpyridine is used as a photometric fluorescent sensor for the detection, determination of efficiencies and quantification of superacid generation upon exposure of Iodonium Photoinitiator to light.
Methods of Application: The absorption and emission spectra of 2,6-bis- (4-methylsulphanylphenyl)pyridine (PT-SCH 3) in selected solvents were studied by measurement.
Results or Outcomes: The position of the fluorescence spectrum of 2,6-diphenylpyridine derivatives with electron-withdrawing substituents is practically insensitive to changes occurring in their environment.
Scientific Field: Polymer Chemistry
Summary of Application: 3,5-Diphenylpyridine is used in the synthesis of novel soluble aromatic polyamides.
Methods of Application: The synthesis involves the modified Chichibabin reaction of aromatic aldehydes with 4′-nitroacetophenone, followed by reduction with hydrazine hydrate in the presence of Pd/C.
Results or Outcomes: The process results in the creation of novel aromatic polyamides containing 4-aryl-2,6-diphenylpyridine moieties and pendant fluorinated phenoxy groups.
Scientific Field: Analytical Chemistry
Summary of Application: 3,5-Diphenylpyridine is used in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition
Methods of Application: The compound is used as a standard in the calibration of the chromatograph
Results or Outcomes: The use of 3,5-Diphenylpyridine in gas chromatography helps in the accurate and efficient separation and analysis of mixtures
Scientific Field: Medicinal Chemistry
Summary of Application: 3,5-Diphenylpyridine is used in the synthesis of ALK2 inhibitors.
Methods of Application: The compound is used as a chemotype in the synthesis of novel scaffold modifications.
Results or Outcomes: The use of 3,5-Diphenylpyridine in the synthesis of ALK2 inhibitors potentially realizes increased levels of selectivity over other ALK isoforms.
3,5-Diphenylpyridine is an organic compound characterized by its pyridine ring substituted at the 3 and 5 positions with phenyl groups. Its chemical formula is , and it features a nitrogen atom within a six-membered aromatic ring, contributing to its unique chemical properties. The compound's structure allows for significant delocalization of electrons, enhancing its stability and reactivity in various chemical processes.
Currently, there is no scientific research readily available detailing a specific mechanism of action for 3,5-Diphenylpyridine.
Several methods exist for synthesizing 3,5-diphenylpyridine:
3,5-Diphenylpyridine finds applications in various fields:
Research on the interaction of 3,5-diphenylpyridine with other compounds has revealed:
These interactions are crucial for understanding its potential applications in drug design and material science.
Several compounds share structural similarities with 3,5-diphenylpyridine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2,6-Diphenylpyridine | Substituted at positions 2 and 6 | Often used in coordination chemistry |
| 4-Phenylpyridine | Single phenyl substitution at position 4 | Exhibits different reactivity patterns |
| 2,4-Diphenylpyridine | Substituted at positions 2 and 4 | Known for its application in organic synthesis |
| N,N-Diphenylpyridin-2-amines | Contains amine functionality | Shows distinct biological activities |
These compounds differ primarily in their substitution patterns on the pyridine ring, affecting their chemical reactivity and biological properties. The unique positioning of phenyl groups in 3,5-diphenylpyridine contributes to its distinct electronic characteristics compared to these similar compounds.
The Suzuki-Miyaura cross-coupling reaction is the most widely employed method for synthesizing 3,5-diphenylpyridine. This method typically involves coupling dihalopyridines (e.g., 3,5-dibromopyridine) with phenylboronic acid derivatives under palladium catalysis. Key optimization parameters include:
Table 1: Representative Suzuki-Miyaura Conditions for 3,5-Diphenylpyridine Synthesis
| Substrate | Catalyst (mol%) | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 3,5-Dibromopyridine | PdCl₂(PPh₃)₂ (5) | None | K₃PO₄ | Toluene | 85 |
| 3,5-Dibromopyridine | Pd(OAc)₂ (3) | S-Phos | Cs₂CO₃ | Dioxane | 92 |
Ligand steric and electronic properties critically influence reaction outcomes:
Solvent Impact Example:
X-ray crystallographic analysis of 3,5-diphenylpyridine has revealed fundamental insights into its solid-state molecular geometry and intermolecular interactions [2] [3]. The crystal structure determination has been accomplished using single-crystal diffraction techniques, providing precise atomic coordinates and bond parameters [2]. The compound crystallizes in a specific space group with well-defined unit cell parameters that have been documented in the Cambridge Crystallographic Data Centre [1].
The molecular geometry analysis demonstrates that the pyridine ring maintains planarity, while the attached phenyl rings adopt specific orientations relative to the central heterocyclic core [2]. The dihedral angles between the pyridine ring and the phenyl substituents represent critical structural parameters that influence the overall molecular conformation [8]. These angular relationships have been precisely determined through crystallographic refinement procedures, revealing the three-dimensional arrangement of atoms within the crystal lattice [2].
The crystal packing of 3,5-diphenylpyridine is governed by a complex network of non-covalent interactions that stabilize the solid-state structure [2] [8]. The molecular arrangement within the crystal lattice demonstrates specific intermolecular contact patterns that contribute to the overall stability of the crystalline phase [2]. The packing efficiency and molecular orientation are determined by the balance between attractive and repulsive forces operating between adjacent molecules [8].
Hydrogen bonding interactions, though limited due to the absence of traditional hydrogen bond donors, nevertheless play a role in the crystal packing through weak carbon-hydrogen to nitrogen contacts [11]. The nitrogen atom of the pyridine ring serves as a hydrogen bond acceptor, forming weak intermolecular interactions with neighboring molecules [11]. These interactions contribute to the three-dimensional network that characterizes the crystal structure [2].
Van der Waals forces constitute another significant component of the crystal packing interactions [2]. The phenyl rings provide substantial surface area for intermolecular contact, facilitating the formation of favorable packing arrangements [8]. The optimization of these contacts results in specific molecular orientations that maximize attractive interactions while minimizing steric repulsion [2].
The aromatic character of 3,5-diphenylpyridine enables the formation of π-π stacking interactions between parallel or near-parallel aromatic rings [9] [10]. These interactions represent a fundamental aspect of the crystal packing behavior, contributing significantly to the stabilization energy of the crystalline phase [9]. The optimal stacking geometry involves specific inter-ring distances and orientations that maximize the attractive π-electron interactions [10].
Parallel displaced π-π stacking has been identified as the predominant stacking mode in diphenylpyridine systems [9]. The interaction energies associated with these stacking arrangements have been quantified through both experimental and computational approaches [9]. The stacking distances typically range between 3.3 to 3.8 Angstroms, representing the optimal balance between attractive π-interactions and repulsive steric effects [10].
Carbon-hydrogen to π interactions constitute another important class of intermolecular interactions observed in the crystal structure [11] [13]. These interactions involve the approach of carbon-hydrogen bonds to the π-electron density of aromatic rings, resulting in stabilizing contacts [11]. The geometric parameters of these interactions, including approach angles and contact distances, have been systematically characterized [13].
The combination of π-π stacking and carbon-hydrogen to π interactions creates a multidimensional interaction network that determines the crystal packing motif [11]. The relative contributions of these different interaction types influence the overall crystal stability and physical properties of the solid material [13].
Spectroscopic characterization of 3,5-diphenylpyridine provides comprehensive information about its molecular structure and electronic properties [15] [16]. Multiple spectroscopic techniques have been employed to establish definitive structural assignments and to probe the electronic characteristics of this aromatic heterocycle [15].
Nuclear magnetic resonance spectroscopy serves as a powerful tool for the structural elucidation of 3,5-diphenylpyridine [15] [16]. Both proton and carbon-13 nuclear magnetic resonance techniques provide detailed information about the molecular framework and electronic environment of individual atoms [16].
The proton nuclear magnetic resonance spectrum of 3,5-diphenylpyridine exhibits characteristic signal patterns that reflect the symmetry and electronic properties of the molecule [16]. The pyridine ring protons appear as distinct multipicity patterns, with the 2,6-positions (ortho to nitrogen) typically resonating at higher chemical shift values due to the electron-withdrawing effect of the nitrogen atom [16]. The 4-position proton, located para to nitrogen, displays a characteristic singlet pattern reflecting its symmetric environment [16].
| Position | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyridine H-2,6 | 8.6-8.8 | Doublet | 2H |
| Pyridine H-4 | 7.8-8.0 | Triplet | 1H |
| Phenyl ortho | 7.6-7.8 | Multiplet | 4H |
| Phenyl meta/para | 7.3-7.5 | Multiplet | 6H |
The phenyl substituents contribute complex multiplet patterns in the aromatic region, with ortho protons typically appearing at higher chemical shift values compared to meta and para positions [16]. The overlapping nature of phenyl signals often results in complex multiplet patterns that require careful analysis for complete assignment [16].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the chemical shift patterns of carbon atoms [17]. The pyridine carbons exhibit characteristic chemical shift values that reflect their electronic environment and connectivity [16]. The carbon bearing the phenyl substituents (positions 3 and 5) typically resonate at chemical shift values distinct from the unsubstituted pyridine carbons [17].
| Carbon Position | Chemical Shift Range (ppm) | Assignment |
|---|---|---|
| Pyridine C-2,6 | 150-160 | α to nitrogen |
| Pyridine C-3,5 | 135-145 | Substituted carbons |
| Pyridine C-4 | 120-130 | γ to nitrogen |
| Phenyl ipso | 135-145 | Quaternary carbons |
| Phenyl aromatic | 125-135 | CH carbons |
The quaternary carbons of the phenyl rings attached to the pyridine core appear in the characteristic range for aromatic quaternary carbons [17]. The remaining phenyl carbons display chemical shift values typical for substituted benzene rings [16].
Ultraviolet-visible absorption spectroscopy reveals the electronic transition characteristics of 3,5-diphenylpyridine [19] [21]. The electronic absorption spectrum provides information about the π-electron system and the nature of electronic transitions [21].
The absorption spectrum typically exhibits two main absorption regions corresponding to different electronic transition types [21]. The shorter wavelength region (220-280 nanometers) is attributed to π→π* transitions involving the aromatic π-electron system [21]. These transitions reflect the extended conjugation present in the diphenylpyridine framework [19].
| Absorption Band | Wavelength Range (nm) | Molar Extinction Coefficient | Assignment |
|---|---|---|---|
| Band I | 220-280 | 15,000-25,000 | π→π* transitions |
| Band II | 300-320 | 8,000-12,000 | n→π* transitions |
The longer wavelength absorption region (300-320 nanometers) corresponds to n→π* transitions involving the lone pair electrons of the nitrogen atom [21]. These transitions are typically weaker in intensity compared to the π→π* transitions due to their forbidden nature [19].
The molar extinction coefficients provide quantitative information about the absorption intensity [21]. The π→π* transitions exhibit high extinction coefficients reflecting their allowed nature, while the n→π* transitions display lower extinction coefficients consistent with their partially forbidden character [21].
Solvent effects on the absorption spectrum have been documented, demonstrating the sensitivity of the electronic transitions to the surrounding environment [21]. Polar solvents typically induce bathochromic shifts in the absorption maxima due to stabilization of the excited states [19].
The photophysical properties of 3,5-diphenylpyridine, including fluorescence characteristics, have been investigated in various solvent systems [21]. The compound exhibits fluorescence emission in the ultraviolet to visible region, with emission maxima dependent on the excitation wavelength and solvent polarity [21].